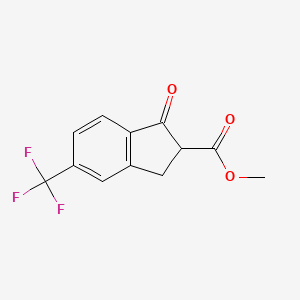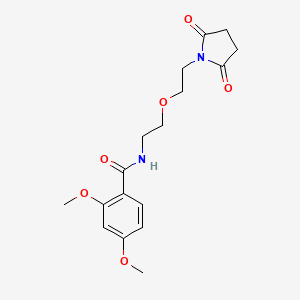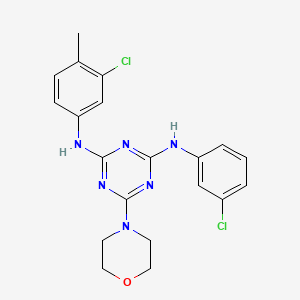
Methyl 4-((7-(isobutylcarbamoyl)-4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-yl)thio)-3-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, the quinazolinone group could potentially be synthesized through a cyclization reaction . The carbamoyl group might be introduced through a reaction with an isobutylamine. The thioether and ester groups could be formed through substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The quinazolinone group, for example, is a bicyclic structure with a nitrogen atom in each ring . The presence of the thioether group could introduce some flexibility into the molecule, as sulfur atoms are larger and less electronegative than oxygen atoms.Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by its functional groups. For instance, the carbonyl groups in the quinazolinone and ester could potentially undergo nucleophilic addition reactions. The thioether group might be oxidized to a sulfoxide or sulfone .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its functional groups and overall structure. For example, the presence of multiple carbonyl groups could increase its polarity, affecting its solubility in different solvents . The thioether group could contribute to a distinct odor .Scientific Research Applications
Synthesis of Heterocyclic Compounds
Research has shown significant interest in the synthesis of heterocyclic compounds, which are critical in the development of pharmaceuticals and materials science. For example, the study of new N‐(Aryl)‐5‐((quinolin‐8‐yloxy)methyl)‐1,3,4‐oxa/Thiadiazol‐2‐amines and 4‐Aryl‐5‐((quinolin‐8‐yloxy)methyl)‐2H‐1,2,4‐triazole‐3(4H)‐thiones highlights the synthesis and characterization of complex heterocyclic compounds, which could be related to or inspire similar research involving Methyl 4-((7-(isobutylcarbamoyl)-4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-yl)thio)-3-oxobutanoate (Saeed et al., 2014).
Antimicrobial and Antifungal Properties
Compounds with complex heterocyclic structures often exhibit significant biological activities, including antimicrobial and antifungal properties. For instance, the synthesis and in vitro antimicrobial activity of some 1-(substitutedbenzylidene)-4-(4-(2-(methyl/phenyl)-4-oxoquinazolin-3(4H)-yl)phenyl)semicarbazide derivatives demonstrate the potential of such compounds in developing new antimicrobial agents (Saravanan et al., 2015).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 4-[7-(2-methylpropylcarbamoyl)-4-oxo-3-(2-phenylethyl)quinazolin-2-yl]sulfanyl-3-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O5S/c1-17(2)15-27-24(32)19-9-10-21-22(13-19)28-26(35-16-20(30)14-23(31)34-3)29(25(21)33)12-11-18-7-5-4-6-8-18/h4-10,13,17H,11-12,14-16H2,1-3H3,(H,27,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOIFQCZCYLSIQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC(=O)CC(=O)OC)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[5-(4-Ethylphenyl)-7-{[(4-ethylphenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2869981.png)
![3-(1-methyl-1H-pyrazol-4-yl)-1-[4-(trifluoromethoxy)benzenesulfonyl]piperidine](/img/structure/B2869983.png)



![(Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide](/img/structure/B2869989.png)
![N-[(4-Fluoro-2-methylphenyl)methyl]-N-methyl-6-methylsulfonylpyridine-3-carboxamide](/img/structure/B2869990.png)
![3-[3-(2-Ethylpyrazol-3-yl)phenyl]piperazin-2-one;dihydrochloride](/img/structure/B2869991.png)



![Bicyclo[1.1.1]pentane-1-carboxamide](/img/structure/B2870000.png)

